7-Aminobenzo[D]oxazole-2-thiol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H6N2OS |
|---|---|
Molecular Weight |
166.20 g/mol |
IUPAC Name |
7-amino-3H-1,3-benzoxazole-2-thione |
InChI |
InChI=1S/C7H6N2OS/c8-4-2-1-3-5-6(4)10-7(11)9-5/h1-3H,8H2,(H,9,11) |
InChI Key |
FPMKTIYVCBNBFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)NC(=S)O2)N |
Origin of Product |
United States |
Synthetic Methodologies for 7 Aminobenzo D Oxazole 2 Thiol and Its Derivatives
Conventional Synthetic Routes to Benzoxazole-2-thiols
Traditional methods for synthesizing the benzoxazole-2-thiol core have been well-established, primarily relying on the cyclization of ortho-substituted aminophenols.
The most common and direct method for the synthesis of benzoxazole-2-thiols involves the condensation of a 2-aminophenol (B121084) derivative with carbon disulfide. ijpbs.com This reaction is typically carried out in the presence of a strong base, such as potassium hydroxide, in an alcoholic solvent like ethanol. The base deprotonates the phenolic hydroxyl and the amino groups, facilitating the nucleophilic attack on the carbon atom of carbon disulfide, leading to an intermediate dithiocarbamate (B8719985) which subsequently cyclizes to form the benzoxazole-2-thiol ring system. To synthesize the target compound, 7-Aminobenzo[d]oxazole-2-thiol, the starting material would be 2,3-diaminophenol.
General Reaction Scheme: Substituted 2-Aminophenol + CS₂ + KOH → Substituted Benzoxazole-2-thiol
Table 1: Examples of Conventional Benzoxazole-2-thiol Synthesis
| Starting Material | Reagent | Conditions | Product | Yield |
|---|---|---|---|---|
| 2-Aminophenol | Carbon Disulfide | KOH, Ethanol, Reflux | Benzoxazole-2-thiol | Good |
| 4-Methyl-2-aminophenol | Carbon Disulfide | KOH, Ethanol, Reflux | 5-Methylbenzoxazole-2-thiol | Good |
| 4-Chloro-2-aminophenol | Carbon Disulfide | KOH, Ethanol, Reflux | 5-Chlorobenzoxazole-2-thiol | Good |
| 2,3-Diaminophenol | Carbon Disulfide | KOH, Ethanol, Reflux | This compound | N/A |
This method is valued for its reliability and use of readily available starting materials.
An alternative to building the ring with the thiol group already incorporated is to introduce it onto a pre-formed benzoxazole (B165842) system. This can be achieved through several strategies. One approach involves the conversion of a 2-halobenzoxazole with a sulfur nucleophile, such as sodium hydrosulfide, to yield the corresponding 2-thiol. Another strategy employs reagents like Lawesson's reagent to convert a benzoxazol-2-one (the oxo-analogue) into the desired benzoxazole-2-thiol (thione). It is important to note that benzoxazole-2-thiol exists in a tautomeric equilibrium with its thione form, benzo[d]oxazol-2(3H)-thione. nih.gov This equilibrium is a key aspect of its chemical reactivity. nih.gov
Green Chemistry Approaches for Sustainable this compound Synthesis
In recent years, the principles of green chemistry have been applied to the synthesis of heterocyclic compounds to minimize waste, reduce energy consumption, and avoid hazardous substances.
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool for accelerating organic reactions. eurekaselect.comnih.gov In the synthesis of benzoxazole derivatives, microwave irradiation provides rapid and uniform heating of the reaction mixture, which can dramatically reduce reaction times from hours to minutes and often leads to higher product yields compared to conventional heating methods. eurekaselect.com The condensation of 2-aminophenols with various reagents to form the benzoxazole ring is particularly amenable to microwave assistance. nih.govresearchgate.net This efficiency is attributed to the direct coupling of microwave energy with the polar molecules in the reaction mixture. eurekaselect.com
Table 2: Comparison of Conventional Heating vs. MAOS for Benzoxazole Synthesis
| Reaction | Conventional Method (Time) | MAOS Method (Time) | Yield Improvement |
|---|---|---|---|
| 2-Aminophenol + Carboxylic Acid | 8-12 hours | 5-15 minutes | Significant |
| 2-Aminophenol + Aldehyde | 6-10 hours | 10-20 minutes | Moderate to Significant |
| 2-Aminophenol + Thiourea (B124793) | 2 hours (at 200°C) | 15-30 minutes | Significant |
Eliminating volatile organic solvents is a primary goal of green chemistry. Solvent-free, or solid-state, synthesis offers a path to achieve this. One such method involves the direct cyclocondensation of 2-aminophenol with thiourea by heating the homogenized mixture of reactants in the absence of any solvent. nih.gov This approach not only reduces waste but also simplifies the work-up procedure, as the product can often be isolated by simple recrystallization. nih.gov
Furthermore, solid-phase synthesis provides a robust platform for generating libraries of derivatives. An efficient solid-phase methodology has been developed for related 2-aminobenzo[d]oxazole derivatives, where a 2-aminophenol is anchored to a polymer resin. researchgate.netkoreascience.kr The subsequent cyclization and functionalization reactions are carried out on the solid support, with purification achieved by simple filtration and washing of the resin. researchgate.netkoreascience.kr The final product is then cleaved from the resin in high purity. researchgate.netkoreascience.kr
When a solvent is necessary, the use of green solvents is preferred. Water is an ideal green solvent due to its non-toxic, non-flammable, and inexpensive nature. Efficient syntheses of benzoxazole-2-thiol derivatives have been reported using water as the reaction medium, often in the presence of a catalyst like copper sulfate. orgchemres.org
Ionic liquids (ILs) and Deep Eutectic Solvents (DESs) are another class of green solvents that have gained attention. nih.gov They are non-volatile, have high thermal stability, and can act as both the solvent and the catalyst. The synthesis of benzoxazole derivatives has been successfully carried out in ionic liquids, which can facilitate product separation and allow for the recycling of the solvent/catalyst system, aligning with the principles of sustainable chemistry. nih.gov
Mechanochemical Synthesis Techniques
Mechanochemical synthesis, a burgeoning field in green chemistry, offers a solvent-free and often more efficient alternative to traditional solution-phase reactions. This technique utilizes mechanical energy, typically through ball milling, to induce chemical transformations. In the context of benzoxazole synthesis, mechanocatalytic methods have been explored for the preparation of benzoxazole, benzothiazole (B30560), and benzimidazole (B57391) derivatives.
A notable example involves a solvent-free synthesis of these heterocycles using recyclable zinc oxide nanoparticles (ZnO-NPs) as a catalyst under ball-milling conditions. This approach is highlighted for its environmentally friendly reaction conditions, high efficiency even on a multi-gram scale, and straightforward product isolation. rsc.org The process demonstrates the potential of mechanochemistry to create the core benzoxazole structure, which could be subsequently functionalized to yield derivatives like this compound.
Another study details a stainless-steel-driven, oxidant-free, and solvent-free synthesis of quinazolinones and benzothiazoles from α-keto acids under ball milling. organic-chemistry.org This method generates acyl radicals through decarboxylation, which then participate in the heterocycle formation. organic-chemistry.org While not directly applied to this compound, the principle of using mechanical force to generate reactive intermediates for the synthesis of related heterocyclic structures is a key takeaway. The efficiency of these reactions is often dependent on the materials used for the milling jar and balls, with stainless steel showing significant rate enhancement in some cases. organic-chemistry.org
These mechanochemical approaches represent a significant step towards more sustainable synthetic routes for heterocyclic compounds. The primary advantages include the reduction or elimination of hazardous solvents, potentially lower energy consumption, and often shorter reaction times compared to conventional heating methods.
Advanced Synthetic Strategies for this compound Analogues
Recent advancements in synthetic organic chemistry have led to the development of sophisticated strategies for the construction of complex heterocyclic scaffolds, including analogues of this compound. These methods offer greater efficiency, diversity, and control over the final molecular architecture.
Smiles Rearrangement as a Pathway to 2-Aminobenzoxazoles
The Smiles rearrangement, a type of intramolecular nucleophilic aromatic substitution, has emerged as a powerful tool for the synthesis of N-substituted 2-aminobenzoxazoles from readily available benzoxazole-2-thiols. acs.orgresearchgate.net This rearrangement provides a metal-free approach to forming the C-N bond at the 2-position of the benzoxazole ring. acs.orgnih.gov
The general mechanism involves the S-alkylation of the starting benzoxazole-2-thiol, followed by an intramolecular nucleophilic attack by a nitrogen atom on the benzoxazole ring carbon, leading to a spiro intermediate. Subsequent rearomatization and, if necessary, hydrolysis yield the final N-substituted 2-aminobenzoxazole (B146116). acs.orgnih.gov
One specific application of this methodology is the one-pot amination of benzoxazole-2-thiol with various amines, mediated by chloroacetyl chloride. acs.orgnih.gov This approach is noted for its broad amine scope and short reaction times. acs.org The reaction conditions, such as the choice of base and temperature, can play a crucial role in the outcome of the reaction, sometimes leading to the formation of disulfide byproducts. acs.orgnih.gov For instance, the reaction of benzoxazole-2-thiol with 2-bromoethylamine (B90993) HBr was found to be highly temperature-dependent, with higher temperatures favoring the formation of a disulfide. acs.orgnih.gov
The versatility of the Smiles rearrangement allows for the introduction of a wide range of substituents on the amino group, making it a valuable method for generating libraries of 2-aminobenzoxazole derivatives for various applications.
Multicomponent Reactions (MCRs) for Scaffold Assembly
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants. nih.gov These reactions are characterized by their high atom economy, operational simplicity, and the ability to rapidly generate molecular diversity. researchgate.net
In the context of benzoxazole synthesis, MCRs can be employed to construct the core heterocyclic scaffold in a convergent manner. For instance, a three-component reaction of 2-haloaniline, an aldehyde, and ammonia (B1221849) catalyzed by CuI has been used to afford benzimidazole derivatives, a related class of heterocycles. dntb.gov.ua The principles of such reactions could be adapted for the synthesis of benzoxazole analogues.
Isocyanide-based MCRs, such as the Passerini and Ugi reactions, are particularly powerful for the synthesis of highly functionalized molecules and various heterocycles. researchgate.net While a direct MCR for this compound is not explicitly detailed, the strategic application of MCRs could potentially assemble precursors that can be readily cyclized to the desired benzoxazole scaffold. The ability to introduce multiple points of diversity in a single step makes MCRs an attractive strategy for the synthesis of libraries of this compound analogues for screening purposes.
Catalytic Methodologies in Benzoxazole-2-thiol Synthesis
Catalysis plays a pivotal role in modern organic synthesis, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. Both transition metal catalysis and organocatalysis have been successfully applied to the synthesis of benzoxazole derivatives.
Transition metals, particularly palladium, are widely used to catalyze the formation of C-C and C-heteroatom bonds. strath.ac.uk Palladium-catalyzed reactions have been instrumental in the synthesis of 2-substituted benzoxazoles. jocpr.com One approach involves the palladium-catalyzed direct C-H bond arylation of benzoxazoles with aryl chlorides, facilitated by an NHC-Pd(II)-Im complex. organic-chemistry.org
Another strategy involves the palladium-catalyzed synthesis of 2-substituted benzothiazoles from thiobenzanilides through a C-H functionalization/intramolecular C-S bond formation process. acs.org This method highlights the potential of palladium catalysis to construct the five-membered ring of the benzofused heterocycle. Furthermore, palladium-mediated oxidative cyclization has been described for the synthesis of substituted benzoxazoles. jocpr.com The use of palladium-supported nanocatalysts has also been reported for the one-pot synthesis of 2-phenyl benzoxazole from 2-aminophenol and aldehydes. nih.gov These catalytic systems often exhibit high yields and good functional group tolerance, and the catalyst can sometimes be reused over several cycles. nih.gov
In recent years, there has been a significant shift towards the development of metal-free and organocatalytic synthetic methods to avoid the cost and potential toxicity of transition metals. rsc.org The aforementioned Smiles rearrangement is a prime example of a metal-free approach to 2-aminobenzoxazoles. acs.orgresearchgate.net
Additionally, catalyst- and additive-free methods have been developed for the synthesis of related 2-substituted benzothiazoles via a three-component one-pot reaction of aromatic amines, aliphatic amines, and elemental sulfur. nih.gov Microwave-assisted, catalyst-free procedures in green media like water have also been reported for the synthesis of N-alkylated 2-aminobenzo[d]oxazoles. rsc.orgresearchgate.net These methods are advantageous due to their mild conditions and reduced environmental impact. rsc.org
Organocatalytic approaches, where a small organic molecule accelerates the reaction, have also been explored. For example, methanesulphonic acid has been found to be a highly effective catalyst for the one-pot synthesis of 2-substituted benzoxazoles from 2-aminophenol and acid chlorides. jocpr.com These metal-free and organocatalytic strategies offer viable and often more sustainable alternatives to traditional metal-catalyzed reactions for the synthesis of benzoxazole-2-thiol analogues.
Heterogeneous Catalysis and Nanocatalysis for Improved Sustainability
The principles of green chemistry have driven a shift towards using heterogeneous catalysts and nanocatalysts in organic synthesis, owing to their high efficiency, reusability, and reduced environmental impact. While direct nanocatalytic synthesis of this compound is an emerging area, extensive research on the synthesis of the core benzoxazole scaffold provides a strong foundation for the development of such sustainable methods.
Research Findings:
Numerous studies have demonstrated the utility of heterogeneous nanocatalysts for the synthesis of various benzoxazole derivatives, typically through the condensation of 2-aminophenols with aldehydes or carboxylic acids. ajchem-a.comckthakurcollege.net These methods offer significant advantages, including mild reaction conditions, high yields, and simple catalyst separation and reuse. ajchem-a.com For instance, magnetically separable nanoparticles, such as Fe3O4@SiO2-SO3H and Ag@Fe2O3 core-shell nanocatalysts, have been effectively employed, showcasing excellent catalytic activity and the ability to be recovered using an external magnet for multiple reaction cycles. ajchem-a.comckthakurcollege.net
The synthesis of the benzoxazole-2-thiol core, a necessary precursor, is traditionally achieved by reacting a 2-aminophenol derivative with a sulfur-containing reagent like carbon disulfide, thiophosgene, or thiourea. Applying the principles of nanocatalysis to this transformation is a logical step toward a more sustainable process. A plausible strategy involves the reaction of 2,4-diaminophenol (B1205310) with thiourea in the presence of a recoverable heterogeneous catalyst. Thiourea-based organocatalysts are known to facilitate reactions through hydrogen bonding, activating substrates for cyclization. researchgate.net
The use of solid-supported acid or base catalysts, including various metal oxides or functionalized silica (B1680970) nanoparticles, could effectively promote the cyclization and dehydration steps while allowing for easy filtration and reuse, thus minimizing waste. The advantages of nanocatalysts, such as high surface-area-to-volume ratio and enhanced reactivity, could lead to shorter reaction times and higher efficiency compared to traditional homogeneous methods. nih.gov
Table 1: Comparison of Nanocatalysts in Benzoxazole Synthesis
| Catalyst | Reactants | Conditions | Key Advantages |
| Fe3O4@SiO2-SO3H | 2-Aminophenol, Aromatic Aldehydes | Solvent-free, 50°C | Magnetically separable, reusable, high efficiency. ajchem-a.com |
| Ag@Fe2O3 Core-Shell | 2-Aminophenol, Aromatic Aldehydes | Water:Ethanol, Room Temp. | Magnetically separable, reusable (7+ cycles), rapid (7 min). ckthakurcollege.net |
| Palladium-supported Nanocatalyst | 2-Aminophenol, Aldehydes | DMF, 80°C, O2 | Good to excellent yields, reusable. nih.gov |
| TiO2–ZrO2 | 2-Aminophenol, Aromatic Aldehydes | Acetonitrile, 60°C | Green catalyst, short reaction time (15-25 min), high yield. nih.gov |
This table is interactive. You can sort and filter the data.
Flow Chemistry Approaches for Rapid Synthesis
Continuous flow chemistry has emerged as a powerful technology for the rapid, safe, and scalable synthesis of chemical compounds. Its inherent advantages, such as superior heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous intermediates, make it an ideal platform for synthesizing complex heterocyclic molecules like this compound.
Research Findings:
The synthesis of functionalized benzoxazoles has been successfully demonstrated using multistep flow processes. mdpi.com These systems typically involve pumping reagent streams through heated microreactors or packed-bed columns, allowing for rapid reactions and in-line quenching or purification. mdpi.com This approach minimizes the hold-up time of unstable intermediates, often leading to higher purity and yield compared to batch processing. mdpi.com A key advantage is the enhanced safety when dealing with toxic or reactive reagents, as only small volumes are reacting at any given moment.
A hypothetical, yet scientifically grounded, flow synthesis of this compound can be designed based on these principles. The process would involve two primary streams:
A solution of the starting material, 2,4-diaminophenol, in a suitable solvent.
A solution of a thiocarbonyl source, such as carbon disulfide (CS2) or thiophosgene, which are hazardous and well-suited for flow chemistry handling.
These streams would be pumped and mixed at a T-junction before entering a heated coil or packed-bed reactor. The reactor could be packed with a heterogeneous catalyst (as discussed in section 2.3.3.3) to facilitate the cyclization reaction. The short residence time in the heated zone, typically on the order of seconds to minutes, would allow for rapid formation of the product. The output stream could then be passed through an in-line purification module, such as a scavenger resin, to remove unreacted reagents or byproducts before collection. This continuous process would enable not only rapid synthesis and optimization but also a straightforward path to large-scale production.
Table 2: Parameters for a Proposed Flow Synthesis of this compound
| Parameter | Proposed Conditions | Rationale |
| Reactors | Heated PFA tubing or packed-bed microreactor | Provides excellent heat transfer and controlled reaction environment. |
| Reagent Streams | Stream A: 2,4-Diaminophenol in THF/DioxaneStream B: Carbon Disulfide in THF/Dioxane | Allows for precise stoichiometric control. |
| Catalyst | Packed-bed with solid-supported acid/base or metal catalyst | Enhances reaction rate and facilitates product isolation. |
| Temperature | 80 - 150 °C | To overcome the activation energy for cyclization. |
| Residence Time | 1 - 10 minutes | Enables rapid product formation and high throughput. |
| Quenching | In-line addition of a suitable quenching agent | Immediately stops the reaction to prevent byproduct formation. |
This table is interactive. You can sort and filter the data.
Spectroscopic and Structural Elucidation of 7 Aminobenzo D Oxazole 2 Thiol and Its Derivatives
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, serves as a powerful tool for the identification of the various functional groups present in a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopic Analysis
Infrared (IR) spectroscopy is instrumental in identifying the functional groups within a molecule through their characteristic absorption of infrared radiation, which excites molecular vibrations. The analysis of 7-Aminobenzo[d]oxazole-2-thiol and its derivatives reveals key absorption bands that confirm their structural features.
The formation of the 2-aminobenzoxazole (B146116) core, for instance, can be monitored by the appearance of imine stretching bands. In solid-phase synthesis of 2-aminobenzo[d]oxazole resins, a characteristic imine stretching band is observed around 1606 cm⁻¹. researchgate.net Further functionalization, such as acylation, introduces an amide group, which is readily identifiable by a strong absorption band around 1643 cm⁻¹. researchgate.net
For derivatives of oxazole-2-thiol, several key vibrational modes can be identified. A broad signal, often observed in the range of 3450-3000 cm⁻¹, is characteristic of the N-H stretching vibration of the amino group and any intramolecular hydrogen bonding. The aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, often in the 3100-3000 cm⁻¹ region. The C=N stretching vibration within the oxazole (B20620) ring is a key indicator and is generally observed in the 1650-1580 cm⁻¹ range. The C=C stretching vibrations of the benzene (B151609) ring usually present as a series of bands between 1600 cm⁻¹ and 1450 cm⁻¹. The presence of the thiol group is confirmed by the S-H stretching vibration, which is typically weak and appears around 2600-2550 cm⁻¹. The C-S stretching vibration is usually found in the 800-600 cm⁻¹ region.
In various substituted oxazole-2-thiol derivatives, these characteristic bands are consistently observed. For example, in a series of (E)-4-(benzylideneamino)-5-phenyloxazole-2-thiol derivatives, the N-H stretching is noted, and the other characteristic peaks for the aromatic and heterocyclic rings are present. beilstein-journals.org Specifically, IR spectra of these derivatives show bands in the regions of 3450 cm⁻¹ (N-H stretch), 2914-3062 cm⁻¹ (C-H stretch), and around 1643 cm⁻¹ (C=N stretch). beilstein-journals.org
Interactive Data Table: Characteristic Infrared Absorption Bands for Functional Groups in this compound and its Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| Amino (N-H) | Stretching | 3450 - 3300 | Medium-Strong, Broad |
| Aromatic (C-H) | Stretching | 3100 - 3000 | Medium-Weak |
| Thiol (S-H) | Stretching | 2600 - 2550 | Weak |
| Imine (C=N) | Stretching | 1650 - 1580 | Medium-Strong |
| Aromatic (C=C) | Stretching | 1600 - 1450 | Medium-Weak (multiple bands) |
| C-S | Stretching | 800 - 600 | Weak-Medium |
Raman Spectroscopic Studies
Raman spectroscopy, which is based on the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy can be highly effective in characterizing the C=C bonds of the benzene ring and the C-S and S-H bonds of the thiol group.
In related heterocyclic compounds like 2-aminothiazole, Raman spectra show characteristic bands for the ring vibrations and the amino group. The C=C and C=N stretching vibrations, along with C-H in-plane bending, are typically observed in the 1550-1400 cm⁻¹ region. researchgate.net The amino group can exhibit scissoring and wagging modes that are Raman active.
Due to the presence of the sulfur atom, the S-H stretching vibration, though weak in the IR spectrum, can sometimes be more readily observed in the Raman spectrum, typically in the 2600-2550 cm⁻¹ range. The C-S stretching vibration also gives rise to a characteristic Raman band. The symmetric breathing vibrations of the aromatic and oxazole rings are often strong and sharp in the Raman spectrum, providing a clear fingerprint of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the complete structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Proton NMR (¹H NMR) for Proton Environment Characterization
¹H NMR spectroscopy provides information on the chemical environment of protons within a molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, and the thiol proton.
The aromatic protons on the benzene ring will appear in the downfield region, typically between δ 6.5 and 8.0 ppm. The exact chemical shifts and coupling patterns (e.g., doublets, triplets) will depend on the substitution pattern and the electronic effects of the amino and oxazole-2-thiol moieties. The amino group (-NH₂) protons will give rise to a broad singlet, the chemical shift of which can vary depending on the solvent, concentration, and temperature, but is generally found in the δ 3.0-5.0 ppm range. The thiol (-SH) proton is also expected to appear as a singlet, and its chemical shift is highly variable, often appearing between δ 1.0 and 4.0 ppm, and can also be influenced by the solvent and concentration.
In various derivatives of oxazole-2-thiol, these general features are observed. For example, in a series of (E)-4-(benzylideneamino)-5-phenyloxazole-2-thiol derivatives, the thiol proton appears as a singlet around δ 14.0 ppm, which is significantly downfield, likely due to strong intramolecular hydrogen bonding. The aromatic protons appear as multiplets in the expected region of δ 7.0-8.5 ppm. beilstein-journals.org
Interactive Data Table: Expected ¹H NMR Chemical Shifts for this compound
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic Protons | 6.5 - 8.0 | d, t, m |
| Amino (-NH₂) Protons | 3.0 - 5.0 | br s |
| Thiol (-SH) Proton | 1.0 - 4.0 | s |
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. For this compound, the ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.
The carbon atom of the C=S group (or C-SH in the thiol tautomer) is expected to be significantly deshielded and appear far downfield, typically in the range of δ 160-180 ppm. The carbon atoms of the benzoxazole (B165842) ring system will also have characteristic chemical shifts. The carbon atom attached to both oxygen and nitrogen (C2) in the oxazole ring is typically found around δ 150-165 ppm. The carbon atoms of the benzene ring will resonate in the aromatic region (δ 100-150 ppm), with their specific chemical shifts influenced by the position of the amino group and the fusion of the oxazole ring. The carbon atom bearing the amino group will be shielded compared to the other aromatic carbons.
In related benzoxazole derivatives, these trends are evident. For instance, in a series of substituted 2-phenyl-1H-benzo[d]imidazoles, the C2 carbon appears around δ 151-153 ppm. rsc.org In various oxazole-2-thiol derivatives, the C=S carbon is consistently observed at around δ 176 ppm. beilstein-journals.org The aromatic carbons show a range of chemical shifts depending on the substituents. beilstein-journals.orgmdpi.com
Interactive Data Table: Expected ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Expected Chemical Shift (δ, ppm) |
| C=S (Thione) | 160 - 180 |
| C2 (Oxazole) | 150 - 165 |
| Aromatic Carbons | 100 - 150 |
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C NMR signals and confirming the molecular structure.
COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would reveal the connectivity between the adjacent protons on the benzene ring, aiding in their specific assignment.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the chemical shifts of the carbon atoms they are directly attached to. An HSQC spectrum would allow for the direct assignment of the protonated carbons in the benzene ring.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a critical tool for determining the molecular weight and investigating the fragmentation pathways of organic molecules. For this compound (molecular weight: 166.20 g/mol ), the electron impact (EI) mass spectrum would be expected to show a distinct molecular ion peak (M⁺˙) at m/z 166.
The fragmentation of this molecule is governed by the stability of its fused heterocyclic ring system and the presence of the amino substituent. The fragmentation process for related benzoxazole structures often involves characteristic losses of small, stable neutral molecules. While the specific mass spectrum for this compound is not widely documented, a probable fragmentation pathway can be proposed based on the known behavior of benzoxazoles and aromatic amines.
Common fragmentation patterns for aromatic heterocycles include the loss of carbon monoxide (CO) and hydrogen cyanide (HCN). The presence of the amino group introduces additional fragmentation possibilities, such as the elimination of an amino radical (·NH₂) or further fragmentation involving the aromatic ring. Ortho-interactions between substituents on the benzene ring can also lead to unique rearrangements and fragment ions under electron impact. rsc.org
Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Identity of Lost Neutral Fragment |
| 166 | [C₇H₆N₂OS]⁺˙ | Molecular Ion |
| 138 | [C₆H₄N₂S]⁺˙ | CO |
| 139 | [C₇H₅NS]⁺˙ | HCN |
| 111 | [C₅H₃NS]⁺˙ | CO + HCN |
Note: This table is predictive and based on common fragmentation patterns of related compounds.
Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Patterns
Electronic (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring its absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. The UV-Vis spectrum of this compound is characterized by absorption bands arising from π→π* and n→π* electronic transitions within the conjugated aromatic system.
The benzoxazole core itself is a significant chromophore. The addition of an amino group (-NH₂) at the 7-position acts as a powerful auxochrome, a group that modifies the light-absorbing properties of the chromophore. This auxochromic effect, through the donation of the nitrogen lone pair into the aromatic π-system, extends the conjugation. Consequently, a bathochromic shift (a shift to longer wavelengths) of the primary absorption bands is expected compared to the unsubstituted benzoxazole-2-thiol.
Studies on structurally similar 2-(amino-2'-hydroxyphenyl)benzoxazoles have shown that these compounds absorb strongly in the UVA range, with maximum absorption wavelengths (λmax) appearing between 336 and 374 nm. semanticscholar.orgscielo.brresearchgate.net This indicates that this compound likely exhibits significant absorption in a similar region, making it a strong absorber of UV radiation.
Table 2: Representative UV-Vis Absorption Data for Amino-Substituted Benzoxazoles in Ethanol
| Compound | λmax (nm) | Molar Absorptivity (ε) (mol⁻¹ cm⁻¹) | Type of Transition |
| 2-(4'-amino-2'-hydroxyphenyl)benzoxazole | 336 | 1.83 x 10⁴ | π→π |
| 2-(5'-amino-2'-hydroxyphenyl)benzoxazole | 374 | 5.30 x 10⁴ | π→π |
Data from related compounds used to illustrate the expected absorption range for this compound. scielo.br
Tautomerism Studies in this compound (Thiol-Thione Isomerism)
This compound can exist in two tautomeric forms: the thiol form (this compound) and the thione form (7-amino-3H-benzo[d]oxazole-2-thione). This equilibrium is a common feature in heterocyclic compounds containing a hydroxyl or thiol group adjacent to a nitrogen atom within the ring.
Thiol Form ↔ Thione Form
Extensive studies on 2-mercaptobenzoxazole (B50546) and related heterocyclic systems have demonstrated that the equilibrium overwhelmingly favors the thione tautomer in both the solid state and in solution. This preference is attributed to the greater thermodynamic stability of the amide-like thione structure, which benefits from significant resonance stabilization. Spectroscopic evidence from IR and NMR, as well as X-ray crystallographic data of analogous compounds, consistently supports the predominance of the thione form. The presence of the amino group at the 7-position is not expected to significantly shift this equilibrium. Therefore, it is concluded that this compound exists predominantly as its 7-amino-3H-benzo[d]oxazole-2-thione tautomer.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions that dictate the crystal packing.
While the specific crystal structure of this compound has not been reported in the searched literature, analysis of related substituted benzoxazole derivatives allows for a well-founded prediction of its solid-state characteristics. mdpi.com Benzoxazole derivatives typically crystallize in common crystal systems such as triclinic or monoclinic. mdpi.com The fused benzoxazole ring system is expected to be essentially planar.
In the solid state, the molecular packing would be significantly influenced by intermolecular hydrogen bonding. The presence of both a hydrogen bond donor (the N-H of the amino group and the N-H of the thione tautomer) and hydrogen bond acceptors (the nitrogen and sulfur atoms) provides opportunities for extensive hydrogen-bonding networks. These interactions, along with π-π stacking between the planar aromatic rings, would play a crucial role in stabilizing the crystal lattice.
Table 3: Typical Crystallographic Parameters for Substituted Benzoxazole Derivatives
| Parameter | Typical Value Range |
| Crystal System | Triclinic, Monoclinic |
| Space Group | P-1, P2₁/c |
| Key Intermolecular Interactions | N-H···S Hydrogen Bonding, N-H···N Hydrogen Bonding, π-π Stacking |
This table presents typical data observed for structurally related compounds and serves as a predictive model.
Computational Chemistry and Theoretical Investigations of 7 Aminobenzo D Oxazole 2 Thiol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic nature of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to solve the Schrödinger equation, providing detailed information about electron distribution and energy.
Density Functional Theory (DFT) is a widely used computational method for examining the structural and electronic properties of organic molecules. irjweb.com It offers a balance between accuracy and computational cost, making it suitable for studying complex heterocyclic systems. DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311G++(d,p), are employed to determine optimized molecular geometry, electronic structure, and various parameters that describe chemical reactivity and stability. irjweb.com
A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing molecular stability; a smaller gap suggests that charge transfer can easily occur within the molecule, indicating higher chemical reactivity. researchgate.net
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. researchgate.netnih.gov These descriptors provide a theoretical basis for predicting how the molecule will interact with other chemical species. Theoretical calculations on related oxazole (B20620) derivatives have shown that such compounds can be highly reactive, with charge transfers occurring within the molecule. irjweb.com
Table 1: Key Reactivity Descriptors Calculated via DFT
| Descriptor | Formula | Description |
|---|---|---|
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. researchgate.net |
| Ionization Potential (IP) | -EHOMO | The energy required to remove an electron. |
| Electron Affinity (EA) | -ELUMO | The energy released when an electron is added. |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape from a system. irjweb.com |
| Global Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. irjweb.comresearchgate.net |
| Global Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating high reactivity. researchgate.net |
| Electrophilicity Index (ω) | μ2 / (2η) | Quantifies the ability of a molecule to act as an electrophile. irjweb.comresearchgate.net |
This table is generated based on descriptor definitions found in cited research on related molecules.
Furthermore, Natural Bond Orbital (NBO) analysis can be performed to evaluate stabilization energies and the delocalization of electrons through resonance interactions within the molecule. researchgate.netnih.gov For instance, in a related benzoxazole (B165842) derivative, a strong resonance interaction was found between the sulfur atom and the oxazole group. nih.gov
Ab initio (Latin for "from the beginning") methods are another class of quantum chemical calculations that rely on first principles without using experimental data for parametrization. researchgate.net While computationally more demanding than DFT, methods like Hartree-Fock (HF) and more advanced post-HF techniques are used for high-accuracy predictions of molecular properties. researchgate.netnih.gov
These high-level calculations are often employed to obtain precise values for properties such as ionization energies and heats of formation for heterocyclic molecules. nih.gov They also serve as a benchmark to validate the results obtained from more computationally efficient methods like DFT. For conformational studies, ab initio calculations can be used to map out potential energy surfaces and determine the relative energies of different conformers with a high degree of confidence. researchgate.net
Molecular Modeling and Simulation
While quantum calculations focus on the static electronic properties of a single molecule, molecular modeling and simulation techniques explore the dynamic behavior and conformational possibilities of molecules.
Conformational analysis is crucial for understanding the three-dimensional structure and flexibility of a molecule. This is achieved by systematically exploring the potential energy surface (PES), which maps the molecule's energy as a function of its geometry, typically by rotating specific bonds (dihedral angles). researchgate.netresearchgate.net
Computational methods are used to calculate the energy for each conformation, resulting in a PES that reveals the most stable, low-energy structures (global and local minima) as well as the energy barriers between them. researchgate.net For related heterocyclic compounds, studies have shown that the conformational landscape is influenced by factors like intramolecular interactions, such as hydrogen bonding, which can stabilize specific orientations. nih.gov For example, in amino acid residues containing oxazole rings, a unique semi-extended conformation can be stabilized by the formation of an internal N-H···N hydrogen bond. researchgate.net The analysis of the PES provides a complete set of possible conformations and their relative stabilities. researchgate.net
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement and dynamic evolution of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations provide a "movie" of molecular behavior, offering insights into flexibility, conformational changes, and interactions with the surrounding environment, such as a solvent or a biological receptor.
In studies of related benzimidazole (B57391) and benzothiazole (B30560) derivatives, MD simulations have been used to investigate the stability of ligand-protein complexes. nih.gov A key metric analyzed in these simulations is the Root Mean Square Deviation (RMSD), which measures the average change in the displacement of a selection of atoms over time. Lower RMSD values typically indicate greater stability of the complex. nih.gov MD simulations are therefore invaluable for understanding how a molecule like 7-aminobenzo[d]oxazole-2-thiol might behave in a dynamic biological system and for assessing the stability of its interactions with potential targets.
Analysis of Molecular Electrostatic Potentials (MEP) for Reactive Sites
The Molecular Electrostatic Potential (MEP) is a powerful tool for visualizing the charge distribution on a molecule's surface and predicting its reactive behavior. researchgate.netresearchgate.net The MEP map is plotted on the electron density surface, using a color scale to indicate regions of different electrostatic potential. This visualization helps to identify sites that are susceptible to electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) attack. researchgate.net
The color-coding convention is typically as follows:
Red/Yellow: Regions of negative electrostatic potential, indicating electron-rich areas. These sites are attractive to electrophiles and are often associated with lone pairs on heteroatoms. researchgate.net
Blue: Regions of positive electrostatic potential, indicating electron-poor areas. These sites are susceptible to attack by nucleophiles and are typically found around hydrogen atoms attached to electronegative atoms. researchgate.net
Green: Regions of neutral or near-zero potential.
The MEP surface provides a clear picture of the molecule's charge landscape, which is largely responsible for how it binds to a receptor or interacts with other molecules. researchgate.net By identifying the most electron-rich and electron-poor regions, MEP analysis allows for the prediction of the most probable sites for chemical reactions and intermolecular interactions.
Prediction of Spectroscopic Parameters from Theoretical Models
Computational chemistry, particularly through methods like Density Functional Theory (DFT), serves as a powerful tool for predicting the spectroscopic parameters of molecules, including those of this compound and its derivatives. While specific theoretical studies on this compound are not abundant in the literature, extensive research on related benzoxazole structures allows for the extrapolation and prediction of its spectral characteristics. These theoretical models provide valuable insights into the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectra.
Theoretical calculations for related benzoxazole derivatives have been performed using various levels of theory, such as B3LYP with basis sets like 6-311++G(d,p), to optimize molecular geometries and predict spectroscopic data. nih.govrsc.org For instance, studies on substituted 2-phenacylbenzoxazoles have shown that the chemical shifts in ¹H and ¹³C NMR spectra can be accurately predicted, helping to distinguish between different tautomeric forms, such as the ketimine and enolimine forms. researchgate.net In the case of this compound, theoretical NMR predictions would be crucial for assigning the signals of the aromatic protons and carbons, as well as identifying the tautomeric equilibrium between the thiol and thione forms. The amino group at the 7-position is expected to influence the electron density distribution across the benzoxazole ring, leading to predictable shifts in the NMR signals compared to unsubstituted benzoxazole-2-thiol.
Time-dependent DFT (TD-DFT) calculations are instrumental in interpreting UV-Vis absorption spectra. For similar benzoxazole systems, TD-DFT has been used to calculate the energies and oscillator strengths of vertical transitions, providing a basis for understanding the electronic excitations. researchgate.net The UV-Vis spectrum of this compound is expected to exhibit characteristic absorption bands arising from π→π* and n→π* transitions within the aromatic system and the thione/thiol group. The position and intensity of these bands would be modulated by the electronic effects of the amino substituent. Computational studies on other amino-substituted benzoxazoles can provide a reference for the expected absorption maxima. rsc.org
Infrared spectroscopy predictions, based on DFT calculations of normal modes, are also highly valuable. For related molecules like 2-(2'-hydroxyphenyl)benzoxazole, calculated frequencies and intensities have shown good agreement with experimental data. researchgate.net For this compound, theoretical IR spectra would help in assigning the vibrational modes, particularly the N-H stretching and bending vibrations of the amino group, the S-H stretching of the thiol form, and the C=S stretching of the thione form.
Table 1: Predicted Spectroscopic Data for Benzoxazole Derivatives based on Theoretical Calculations
| Spectroscopic Technique | Parameter | Predicted Values for Related Benzoxazoles | Reference |
| ¹H NMR | Chemical Shift (δ, ppm) | Aromatic protons typically appear between 6.85 and 8.83 ppm. | nih.gov |
| ¹³C NMR | Chemical Shift (δ, ppm) | Signals for the benzoxazole core are well-defined, with the C=N carbon appearing around 165.0 ppm. | nih.gov |
| UV-Vis | Absorption Maxima (λmax) | π→π* transitions in the 1,2,4-triazole (B32235) ring of related heterocycles are observed between 210-240 nm. | jocpr.com |
| IR | Wavenumber (cm⁻¹) | C=O stretching at ~1735 cm⁻¹, C=N stretching at ~1688-1654 cm⁻¹, C-H stretching at ~3213-2919 cm⁻¹. | nih.govnih.gov |
Note: The data in this table is based on computational studies of various substituted benzoxazole derivatives and serves as a predictive guide for this compound.
Computational Insights into Reaction Mechanisms and Pathways
Computational studies offer profound insights into the reaction mechanisms involved in the synthesis and transformation of benzoxazole derivatives. For the formation of the benzoxazole ring, which is central to the synthesis of this compound, theoretical investigations have elucidated plausible reaction pathways.
The synthesis of 2-substituted benzoxazoles often involves the cyclization of a 2-aminophenol (B121084) precursor with various reagents. rsc.org DFT calculations have been employed to model the transition states and reaction barriers of these cyclization reactions. For example, in the oxidative cyclization of phenolic Schiff's bases to form benzoxazoles, computational results have supported a concerted reductive elimination pathway as the most likely mechanism due to its low kinetic barriers and thermodynamic favorability. researchgate.net Specifically, the calculated reaction barrier for a transition state leading to benzoxazole formation was found to be significantly lower in energy compared to alternative pathways. researchgate.net
Furthermore, computational models have been used to understand the tautomerism in benzoxazole-2-thiol compounds. The equilibrium between the thione and thiol tautomers can be investigated using DFT, which helps in predicting the more stable form in different environments (gas phase vs. solution). researchgate.net Studies on analogous systems like 2-mercaptobenzimidazole (B194830) have shown that while the thione tautomer is generally more stable, the energy barrier for proton transfer can be significantly lowered in the presence of protic solvents like water or methanol (B129727), which act as catalysts for the intermolecular transfer. researchgate.net This is a critical consideration for understanding the reactivity of this compound, as the dominant tautomer will dictate its nucleophilic and electrophilic sites.
Computational methods also shed light on subsequent reactions, such as N-alkylation or the Smiles rearrangement, which are common for modifying benzoxazole scaffolds. nih.gov For instance, an efficient one-pot amination of benzoxazole-2-thiol has been developed, proceeding via an intramolecular Smiles rearrangement, a process whose feasibility and mechanism can be explored through computational modeling. nih.gov These theoretical investigations not only rationalize experimental observations but also guide the design of new synthetic routes and the prediction of product selectivity.
Table 2: Computationally Investigated Reaction Pathways for Benzoxazole Systems
| Reaction Type | Computational Method | Key Findings | Reference |
| Benzoxazole Formation | DFT (B3LYP) | Supported a concerted reductive elimination pathway with a low reaction barrier (ΔG‡ = 7.6 kcal/mol) as the most plausible mechanism for oxidative cyclization. | researchgate.net |
| Thione-Thiol Tautomerism | DFT (B3LYP/6-311G**) | The thione tautomer is generally more stable. Water or methanol can assist in lowering the activation energy for proton transfer. | researchgate.net |
| Smiles Rearrangement | Not specified | Enabled the development of a one-pot amination of benzoxazole-2-thiol, suggesting a feasible intramolecular rearrangement pathway. | nih.gov |
| Cyclization Reactions | Not specified | Various catalysts and conditions for the cyclization of 2-aminophenol have been reviewed, with reaction pathways often elucidated by considering electronic and steric effects. | rsc.org |
Chemical Reactivity and Derivatization Strategies for 7 Aminobenzo D Oxazole 2 Thiol
Reactions Involving the Thiol Group (-SH)
The thiol group at the C-2 position of the benzoxazole (B165842) ring is a key site for chemical modification. Its nucleophilicity and susceptibility to oxidation are the primary drivers of its reactivity, enabling substitutions, disulfide bond formation, and S-alkylation/acylation.
The C-2 position of the benzoxazole-2-thiol system is susceptible to nucleophilic attack, often leading to the displacement of the thiol group or its derivatives. This reactivity is fundamental for introducing a variety of substituents at this position. A notable transformation is the intramolecular SNAr (Nucleophilic Aromatic Substitution) reaction known as the Smiles rearrangement. acs.org This reaction has been utilized for the synthesis of N-substituted 2-aminobenzoxazoles from benzoxazole-2-thiol precursors. acs.orgnih.gov The process typically involves activating the thiol, followed by an intramolecular attack by an amine to displace the sulfur-containing group. acs.org
For instance, benzoxazole-2-thiol can be activated with chloroacetyl chloride, and subsequent reaction with various amines leads to the formation of N-substituted 2-aminobenzoxazoles in good to excellent yields. nih.gov This strategy highlights the ability of the C-2 position to undergo substitution, replacing the sulfur-based group with a nitrogen-based nucleophile. Similarly, the displacement of 2-substituents like sulfur, thiomethyl, or halogens on the benzoxazole ring by amines is a known method for synthesizing 2-aminobenzoxazole (B146116) compounds. google.com These reactions underscore the C-2 position as an electrophilic center amenable to attack by a range of nucleophiles.
Table 1: Examples of Nucleophilic Substitution Reactions on Benzoxazole-2-thiol Scaffolds
| Starting Material | Reagent(s) | Reaction Type | Product Type | Yield | Reference |
| Benzoxazole-2-thiol | 1. Chloroacetyl chloride2. Various amines | Smiles Rearrangement | N-substituted 2-aminobenzoxazoles | Good to Excellent | acs.orgnih.gov |
| 2-Substituted benzoxazole (e.g., -SMe, -Cl) | Primary or secondary amine | Nucleophilic Displacement | 2-Aminobenzoxazole derivatives | N/A | google.com |
| Benzoxazole-2-thiol | 2-Chloro-N-arylacetamides, KOH | Smiles Rearrangement | N-Aryl-2-aminobenzoxazoles | N/A | acs.org |
The thiol group is readily oxidized to form disulfide bridges or can be further oxidized to sulfonic acids under stronger conditions. The formation of disulfides is a common reaction for thiols and can be achieved using a variety of mild oxidizing agents. organic-chemistry.org Studies on the reactivity of benzoxazole-2-thiol have shown that disulfide formation can occur as a side reaction or even become the main product under certain conditions, such as in the presence of excess base. nih.govresearchgate.net This oxidative coupling is often catalyzed by trace metals or can be promoted by reagents like hydrogen peroxide in the presence of an iodide catalyst. organic-chemistry.orgresearchgate.net Electrochemical methods also provide an efficient means of oxidizing thiols to disulfides. researchgate.net
Further oxidation of the thiol or the intermediate disulfide under more vigorous conditions can yield the corresponding sulfonic acid. While specific studies on the synthesis of 7-aminobenzoxazole-2-sulfonic acid are not prevalent, the general oxidation of thiols to sulfonic acids is a well-established transformation in organic chemistry.
Table 2: Oxidation Reactions of Thiol Groups
| Substrate Type | Oxidizing Agent/Condition | Product Type | Key Findings | Reference |
| Benzoxazole-2-thiol | Excess base (e.g., K₂CO₃) | Disulfide analogue | Disulfide is the main product when excess base is used. | nih.govresearchgate.net |
| General Thiols | H₂O₂, catalytic Iodide ion | Disulfide | Mild, environmentally friendly, and efficient method. | organic-chemistry.org |
| General Thiols | Electrochemical oxidation | Disulfide | Easily prepared under constant current conditions. | researchgate.net |
| General Thiols | Molecular Oxygen (autoxidation) | Disulfide | Often induced by impurities of variable-valence metals like Cu(II). | researchgate.net |
The sulfur atom of the thiol group is a soft nucleophile and readily participates in alkylation and acylation reactions. S-alkylation with alkyl halides is a straightforward method to introduce various alkyl or aryl groups. This reaction proceeds via an SN2 mechanism, where the thiolate anion attacks the electrophilic carbon of the alkylating agent. For example, the thiol functional group of benzoxazole-2-thiol can be methylated to form a methyl sulfide (B99878) intermediate, which can then facilitate subsequent reactions. researchgate.net The compound VAS2870, which contains a 7-(2-benzoxazolyl)thio moiety, exemplifies the result of such an alkylation, linking the benzoxazole scaffold to another heterocyclic system via a sulfur bridge. nih.gov
Acylation of the thiol group can be achieved using acyl chlorides or anhydrides to form thioesters. These reactions are typically performed in the presence of a non-nucleophilic base to generate the more reactive thiolate anion.
Reactions Involving the Amino Group (-NH₂) at C-7
The primary amino group at the C-7 position provides a second reactive handle on the 7-Aminobenzo[d]oxazole-2-thiol molecule. It behaves as a typical aromatic amine, undergoing reactions such as alkylation, acylation, and condensation with carbonyl compounds.
The nitrogen atom of the C-7 amino group is nucleophilic and can be alkylated or acylated using standard synthetic methodologies. N-acylation is a common transformation used to synthesize amides, which are prevalent in biologically active molecules. nih.gov This reaction is typically carried out using acyl chlorides, anhydrides, or carboxylic acids activated with coupling agents. Studies on related 2-aminobenzothiazoles and 2-aminobenzoxazoles demonstrate that the amino group can be readily acylated to produce a variety of N-acylated derivatives. nih.govnih.gov These reactions are fundamental in medicinal chemistry for modifying the properties of a lead compound. nih.gov
N-alkylation can be achieved through reactions with alkyl halides or via reductive amination. While direct alkylation can sometimes lead to over-alkylation, reductive amination provides a more controlled method for introducing alkyl substituents.
Table 3: Derivatization of Amino Groups in Aminobenzoxazole/Aminobenzothiazole Scaffolds
| Scaffold | Reagent(s) | Reaction Type | Product Type | Reference |
| 2-Aminobenzoxazole | Acyl chlorides / Sulfonyl chlorides | N-Acylation / N-Sulfonylation | Amides / Sulfonamides | nih.gov |
| 2-Aminobenzothiazole | Carboxylic acids, SOCl₂ | N-Acylation | N-Acylated 2-aminobenzothiazoles | nih.gov |
| General Amines | N-protected aminoacylbenzotriazole | N-Acylation | Amides | nih.gov |
| 2-Aminobenzothiazole | Alkyl chains with terminal naphthalene (B1677914) or phenyl groups | N-Alkylation | N-Alkylated 2-aminobenzothiazoles | nih.gov |
The primary amino group at C-7 can readily condense with aldehydes and ketones to form imines, commonly known as Schiff bases. This reaction is typically catalyzed by an acid and involves the reversible formation of a carbinolamine intermediate, which then dehydrates to yield the C=N double bond. The formation of Schiff bases from substituted 2-aminobenzothiazoles and various aromatic aldehydes is a well-documented process for creating compounds with a wide range of biological activities. alayen.edu.iqresearchgate.netjocpr.com This reactivity is directly applicable to the 7-amino group of this compound, providing a facile route to elaborate the molecular structure by introducing diverse aryl or alkyl substituents via the carbonyl component. These imine derivatives can serve as intermediates for further synthetic transformations or be evaluated as final products. alayen.edu.iq
Diazotization and Subsequent Transformations
The primary aromatic amino group at the C-7 position of this compound is amenable to diazotization. This reaction typically involves treating the amine with a nitrosating agent, such as sodium nitrite (B80452) (NaNO₂), in the presence of a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). nih.govjocpr.com This process converts the amino group into a highly reactive diazonium salt, 7-diazoniumbenzo[d]oxazole-2-thiol chloride. The diazotization of aminobenzoxazoles is a known transformation, often used to generate unstable diazonium intermediates that are immediately consumed in subsequent reactions. acs.orgsci-hub.sesci-hub.se
Once formed, the diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas) and can be displaced by a wide range of nucleophiles in Sandmeyer-type reactions. acs.org For example, treatment with copper(I) chloride or copper(I) bromide would yield 7-chloro- or 7-bromobenzo[d]oxazole-2-thiol, respectively. Similarly, reaction with copper(I) cyanide could introduce a nitrile group at the 7-position.
| Coupling Component | Resulting Azo Compound Structure (Predicted) | Expected Color Class |
|---|---|---|
| Phenol | 7-((4-hydroxyphenyl)diazenyl)benzo[d]oxazole-2-thiol | Yellow-Orange |
| Aniline | 7-((4-aminophenyl)diazenyl)benzo[d]oxazole-2-thiol | Orange-Red |
| N,N-Dimethylaniline | 7-((4-(dimethylamino)phenyl)diazenyl)benzo[d]oxazole-2-thiol | Red |
| 2-Naphthol | 7-((2-hydroxy-1-naphthyl)diazenyl)benzo[d]oxazole-2-thiol | Red-Brown |
Reactions Involving the Benzoxazole Ring System
Electrophilic Aromatic Substitution on the Benzene (B151609) Moiety
The benzene portion of the this compound scaffold is activated towards electrophilic aromatic substitution. The reactivity and regioselectivity of these reactions are governed by the directing effects of the substituents already present: the 7-amino group and the fused oxazole (B20620) ring.
The 7-amino group is a powerful activating, ortho-, para-directing group due to its ability to donate electron density to the ring via resonance. organicchemistrytutor.comsavemyexams.com It strongly directs incoming electrophiles to the positions ortho (C-6) and para (C-4) to itself. The benzoxazole ring system itself is known to direct electrophiles; for instance, the nitration of unsubstituted benzoxazole preferentially occurs at the C-6 position. globalresearchonline.net
In the case of this compound, the directing effect of the 7-amino group is expected to be dominant. Therefore, electrophilic substitution reactions such as nitration, halogenation, and sulfonation are predicted to occur primarily at the C-4 and C-6 positions, which are electronically enriched.
| Reaction | Reagents | Predicted Major Product(s) |
|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | 7-Amino-4-nitrobenzo[d]oxazole-2-thiol and 7-Amino-6-nitrobenzo[d]oxazole-2-thiol |
| Bromination | Br₂ / FeBr₃ | 7-Amino-4-bromobenzo[d]oxazole-2-thiol and 7-Amino-6-bromobenzo[d]oxazole-2-thiol |
| Sulfonation | Fuming H₂SO₄ | This compound-4-sulfonic acid and this compound-6-sulfonic acid |
Functionalization of the Oxazole Ring
The oxazole ring itself is a stable aromatic heterocycle but can undergo specific reactions. wikipedia.org While the C-2 position is already substituted with a thiol group, the heterocyclic ring can participate in reactions leading to its modification or cleavage. For instance, certain benzoxazoles can undergo ring-opening reactions when treated with specific reagents. One study demonstrated a copper-catalyzed ring-opening of benzoxazoles with iodoarenes to generate 2-(diphenylamino)phenol derivatives. researchgate.net Such transformations highlight the potential for cleaving the C-O bond of the oxazole ring under specific catalytic conditions to access different molecular scaffolds.
Additionally, the nitrogen atom in the oxazole ring could potentially be alkylated to form a quaternary benzoxazolium salt, which would significantly alter the electronic properties and reactivity of the entire molecule. However, this would compete with reactions at the more nucleophilic amino and thiol groups.
Supramolecular Chemistry of 7 Aminobenzo D Oxazole 2 Thiol and Its Derivatives
Hydrogen Bonding Interactions in Crystal Packing and Solution (N-H...O, C-H...O, N-H...N, C-H...N)
Hydrogen bonding plays a pivotal role in determining the crystal packing and solution-state aggregation of 7-Aminobenzo[d]oxazole-2-thiol and its derivatives. The presence of both hydrogen bond donors (N-H group of the amine and the thiol/thione tautomer) and acceptors (oxygen and nitrogen atoms of the benzoxazole (B165842) ring, and the sulfur atom) allows for a rich variety of hydrogen bonding motifs.
In the crystal structure of related benzoxazole derivatives, various hydrogen bonding interactions have been observed. For instance, Hirshfeld surface analysis of 2-(methoxycarbonylmethylthio)benzo[d]oxazole, a derivative of benzo[d]oxazole-2-thiol, reveals that H⋯H (33.2%), H⋯O/O⋯H (19.9%), and H⋯C/C⋯H (17.8%) are the most significant contacts, underscoring the importance of hydrogen-based interactions in the crystal packing. nih.gov The presence of C-H...O hydrogen bonds, with a calculated energy of 44.8 kJ mol⁻¹, further stabilizes the crystal lattice. nih.gov
While the crystal structure of this compound itself is not extensively detailed in the available literature, studies on analogous compounds provide valuable insights. For example, in the crystal structure of 2-(2-aminophenyl)-1,3-benzoxazole, both intramolecular N-H···N and intermolecular N-H···N hydrogen bonds are present, leading to the formation of zigzag chains. In cocrystals of aminophenazone, intermolecular C–H···O and N–H···O hydrogen bonds are crucial for stabilizing the three-dimensional architecture. Similarly, strong O-H···O=C and O-H···N≡C hydrogen bonds are the primary driving force for crystal packing in certain pyrrolo-azine alcohols. The potential for N-H...S hydrogen bonding is also significant, as seen in the intermolecular interactions of 2-(4-methyl-2′-biphenyl)-4-amino-1,2,4-triazole-3-thiol.
Pi-Stacking Interactions and Aromatic Stacking Phenomena
The planar aromatic core of this compound provides a platform for π-stacking interactions, which are crucial non-covalent forces in the organization of aromatic molecules in the solid state. These interactions, arising from the electrostatic and van der Waals forces between the electron clouds of adjacent aromatic rings, can significantly influence the electronic and photophysical properties of the resulting supramolecular assemblies.
However, the occurrence and geometry of π-stacking are highly dependent on the substitution pattern of the benzoxazole ring system. For instance, a detailed analysis of the crystal structure of 2-(methoxycarbonylmethylthio)benzo[d]oxazole, a derivative lacking the amino group, explicitly indicates the absence of π···π stacking interactions between the benzo[d]oxazole rings. nih.gov This suggests that the electronic nature and steric hindrance of the substituent at the 2-position can preclude favorable π-stacking arrangements.
Conversely, studies on related heterocyclic systems like imidazopyridines and benzimidazoles have shown that intermolecular π–π stacking is a common feature in their crystal packing. rsc.org In these systems, tight π-stacking contacts have been correlated with a decrease in fluorescence quantum yield, highlighting the impact of these interactions on the material's optical properties. rsc.org Similarly, weak aromatic π–π stacking has been observed in the crystal structure of 2-(2-aminophenyl)-1,3-benzoxazole, contributing to the formation of a three-dimensional network.
The presence of the electron-donating amino group at the 7-position of this compound is expected to modulate the electron density of the aromatic system, which could in turn influence its propensity for π-stacking. The interplay between hydrogen bonding and π-stacking will ultimately determine the final crystal architecture. A comprehensive understanding of these competing and cooperating interactions is essential for the rational design of materials based on this scaffold.
Halogen Bonding in Cocrystals and Supramolecular Assemblies
Halogen bonding is a highly directional and specific non-covalent interaction that has gained significant attention in the field of crystal engineering and supramolecular chemistry. It involves the attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as a lone pair of electrons on a nitrogen, oxygen, or sulfur atom. The unique electronic properties of this compound, with its multiple potential halogen bond acceptor sites (N, O, and S atoms), make it an excellent candidate for the construction of halogen-bonded cocrystals and supramolecular assemblies.
While specific studies on halogen bonding with this compound are limited, research on related sulfur-containing heterocycles provides a strong basis for predicting its behavior. Systematic studies on the cocrystallization of sulfur-containing compounds with perhalogenated aromatic molecules have demonstrated the capability of the sulfur atom to act as a halogen bond acceptor, forming I···S interactions. mdpi.com In addition to sulfur, the nitrogen and oxygen atoms of the benzoxazole ring and the amino group are also potent halogen bond acceptors. For instance, I···N and I···O halogen bonds are commonly observed in cocrystals of heterocyclic compounds.
The formation of halogen-bonded supramolecular networks has been demonstrated using imine groups as acceptors, leading to the creation of halogen-bonded frameworks. This highlights the potential of utilizing the nitrogen atoms in this compound for similar purposes. The directionality and tunable strength of halogen bonds offer a precise tool for controlling the geometry and stability of supramolecular architectures. By selecting appropriate halogen bond donors, it is possible to engineer specific intermolecular connections and construct complex, multi-dimensional networks with tailored properties. The exploration of halogen bonding in cocrystals of this compound represents a promising avenue for the development of new functional materials.
Coordination Chemistry: Ligand Behavior with Metal Ions
The versatile structure of this compound, featuring multiple potential donor atoms, makes it an intriguing ligand for the coordination of metal ions. The presence of the soft sulfur atom of the thiol group, the borderline nitrogen atom of the benzoxazole ring, and the hard nitrogen atom of the amino group allows for a variety of coordination modes and the formation of stable metal complexes.
Investigation of Chelation Modes (e.g., N- and S-coordination)
Benzoxazole-2-thiol and its derivatives are recognized as ambidentate ligands, capable of coordinating to metal ions through either the exocyclic sulfur atom or the ring nitrogen atom. nih.gov The mode of coordination is influenced by several factors, including the nature of the metal ion (hard, soft, or borderline acid), the solvent, and the presence of other ligands in the coordination sphere.
Thiol-containing chelating agents are well-known for their affinity for soft metal ions. The deprotonated thiol group is a soft donor and is expected to form strong bonds with soft metal ions. In parallel, the nitrogen atom of the benzoxazole ring can also participate in coordination, leading to the formation of a stable five-membered chelate ring involving both N and S atoms. This N,S-bidentate chelation is a common coordination mode for related ligands, such as 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol, which coordinates to metal ions through both the sulfur and amino groups. researchgate.net The amino group at the 7-position of the benzoxazole ring can also potentially be involved in coordination, leading to more complex coordination geometries.
Synthesis and Spectroscopic Characterization of Metal Complexes
The synthesis of metal complexes of this compound can be readily achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of spectroscopic techniques to elucidate their structure and bonding.
Table 1: Spectroscopic Data for Characterization of Metal Complexes
| Spectroscopic Technique | Information Obtained |
|---|---|
| FT-IR Spectroscopy | Provides information about the coordination sites of the ligand by observing shifts in the vibrational frequencies of the C=N, N-H, and C-S bonds upon complexation. The appearance of new bands can indicate the formation of M-N and M-S bonds. |
| ¹H and ¹³C NMR Spectroscopy | Can be used to study the structure of diamagnetic metal complexes in solution. Changes in the chemical shifts of the protons and carbons of the ligand upon coordination can provide insights into the binding mode. |
| UV-Visible Spectroscopy | Gives information about the electronic transitions within the complex and can help to determine the coordination geometry around the metal ion (e.g., tetrahedral, square planar, octahedral). |
| Mass Spectrometry | Confirms the molecular weight of the complex and can provide information about its stoichiometry. |
| Magnetic Susceptibility Measurements | Determines the magnetic moment of the complex, which can help to deduce the geometry and the oxidation state of the metal ion in paramagnetic complexes. |
Studies on related benzothiazole (B30560) and benzoxazole derivatives have shown the successful synthesis and characterization of a wide range of transition metal complexes. nih.govresearchgate.net These studies provide a framework for the investigation of the coordination chemistry of this compound and the exploration of the properties of its metal complexes.
Design and Fabrication of Supramolecular Assemblies and Networks
The ability of this compound to participate in a multitude of non-covalent interactions makes it an ideal building block for the design and fabrication of complex supramolecular assemblies and networks. By strategically exploiting hydrogen bonding, π-stacking, halogen bonding, and metal-ligand coordination, it is possible to construct one-, two-, and three-dimensional architectures with tailored functionalities.
The principles of crystal engineering can be applied to predict and control the self-assembly of this molecule. The strong and directional nature of hydrogen bonds can be utilized to form robust synthons, which are reliable structural motifs that can be propagated to build larger structures. For example, the formation of N-H···N or N-H···O hydrogen-bonded chains or sheets can serve as the primary organizing force in the crystal lattice.
The introduction of halogen bond donors can be used to further direct the assembly process, creating specific intermolecular connections and expanding the structural diversity of the resulting networks. The combination of hydrogen and halogen bonding can lead to the formation of highly ordered and predictable supramolecular patterns.
The rational design of supramolecular assemblies based on this compound requires a thorough understanding of the interplay between the various non-covalent interactions. By carefully selecting complementary building blocks and controlling the assembly conditions, it is possible to create a wide range of functional supramolecular materials with applications in areas such as materials science, sensing, and catalysis.
Advanced Chemical Applications of 7 Aminobenzo D Oxazole 2 Thiol Scaffolds
Role as Versatile Building Blocks in Complex Organic Synthesis
7-Aminobenzo[d]oxazole-2-thiol and its parent compound, benzo[d]oxazole-2-thiol, are highly versatile building blocks in the synthesis of complex organic molecules, particularly those with potential biological activity. The thiol group can readily undergo S-alkylation and S-acylation reactions, while the amino group provides a site for amidation and other nitrogen-based transformations. This dual reactivity allows for the straightforward introduction of diverse functionalities and the construction of elaborate molecular architectures.
A notable application of this scaffold is in the synthesis of novel benzoxazole (B165842) derivatives with potential therapeutic properties. For instance, benzo[d]oxazole-2-thiol can be reacted with various haloacetic acid derivatives to form key intermediates. These intermediates can then be coupled with other heterocyclic moieties, such as thiadiazoles, to generate complex molecules. A series of novel substituted benzo[d]oxazole-based derivatives have been synthesized and shown to exert neuroprotective effects, suggesting potential applications in the treatment of neurodegenerative diseases.
The versatility of the benzoxazole-2-thiol scaffold is further demonstrated by its use in the synthesis of N-aryl-2-aminobenzoxazoles. This can be achieved through a reaction with 2-chloro-N-arylacetamides in the presence of a base. This transformation proceeds through an initial S-alkylation followed by an intramolecular nucleophilic substitution and rearrangement, highlighting the scaffold's ability to participate in complex reaction cascades to yield valuable products.
The reactivity of the thiol group is central to many of these synthetic strategies. For example, the reaction of benzo[d]oxazole-2-thiol with chloroacetic acid proceeds via a Williamson ether synthesis-like mechanism to yield an important carboxylic acid intermediate. This intermediate serves as a handle for further functionalization, such as amide bond formation with various amines.
Table 1: Examples of Complex Molecules Synthesized from Benzo[d]oxazole-2-thiol Scaffolds
| Starting Material | Reagents | Product | Application/Significance |
|---|---|---|---|
| Benzo[d]oxazole-2-thiol | 1. Chloroacetic acid, NaOH 2. EDCI, HOBt, DMAP, Substituted aminothiadiazole | Substituted 2-(benzo[d]oxazol-2-ylthio)acetamides | Potential neuroprotective agents for Alzheimer's disease |
| Benzo[d]oxazole-2-thiol | 2-Chloro-N-arylacetamides, KOH, DMF | N-Aryl-2-aminobenzoxazoles | Novel protocol for synthesizing N-aryl-2-aminobenzoxazoles |
| 6-Nitrobenzo[d]oxazole-2-thiol | Iron powder, Ammonium (B1175870) chloride | 6-Aminobenzo[d]oxazole-2-thiol | Synthesis of potential antitumor agents rsc.org |
Integration into Novel Polymer Architectures and Macromolecular Systems
While direct examples of the incorporation of this compound into polymer backbones are not extensively documented in the literature, its functional groups suggest significant potential for such applications. The presence of both a primary amine and a thiol group makes it a suitable candidate for various polymerization techniques.
The thiol group can participate in thiol-ene "click" chemistry, a highly efficient and versatile reaction for polymer synthesis and modification. This would allow for the grafting of the this compound moiety onto polymer backbones containing alkene groups, thereby introducing the benzoxazole functionality into the macromolecular architecture. Such modified polymers could exhibit interesting photophysical or biological properties.
Furthermore, the amino group can be utilized in step-growth polymerization to form polyamides, polyimides, or polyureas. By reacting this compound with diacyl chlorides, dianhydrides, or diisocyanates, novel polymers incorporating the benzoxazole-2-thiol unit directly into the main chain could be synthesized. The rigidity of the benzoxazole ring would likely impart enhanced thermal stability and specific mechanical properties to the resulting polymers.
The development of polymers based on poly(2-oxazoline)s bearing protected thiol functionalities highlights a general interest in incorporating thiol groups into macromolecular systems. ambeed.com This strategy allows for the on-demand deprotection of the thiol groups, which can then be used for crosslinking or further functionalization. ambeed.com A similar approach could be envisioned for this compound, where the thiol group is initially protected and later liberated to induce network formation in a polymer matrix.
Applications in Functional Materials Science (e.g., Organic Light-Emitting Diodes (OLEDs))
Derivatives of benzoxazole and related heterocycles are known to possess interesting photophysical properties, making them attractive candidates for applications in functional materials science, particularly in the field of organic light-emitting diodes (OLEDs). These compounds often exhibit strong fluorescence with high quantum yields.
While specific studies on the application of this compound in OLEDs are not prominent, the broader class of benzoxazole derivatives has been investigated for its potential as blue fluorescent emitters. The benzoxazole core can act as an electron-accepting unit in donor-acceptor type fluorescent dyes, which are commonly employed in OLEDs. The emission color and efficiency of these materials can be tuned by modifying the substituents on the benzoxazole ring.
The amino group at the 7-position of the scaffold could serve as an electron-donating group, potentially leading to intramolecular charge transfer (ICT) characteristics upon photoexcitation. This could result in desirable photophysical properties, such as large Stokes shifts and solvent-dependent emission, which are of interest for various optical applications. However, it is also noted that for deep-blue emitters in OLEDs, preventing the ICT process is often desirable.
The development of blue fluorescent materials for OLEDs often involves the use of heterocyclic compounds such as carbazole (B46965) and imidazole (B134444) derivatives. researchgate.netbldpharm.com The benzoxazole moiety shares structural similarities with these systems and could potentially be integrated into similar molecular designs for OLED emitters. Further research into the synthesis and characterization of derivatives of this compound is needed to fully explore their potential in this area.
Precursors for the Synthesis of Advanced Heterocyclic Systems
The this compound scaffold is an excellent precursor for the synthesis of more complex, fused heterocyclic systems. The inherent reactivity of its functional groups allows for cyclization reactions that can generate novel ring systems with unique properties.
One example of this is the use of the S-alkylated derivative of benzo[d]oxazole-2-thiol as a starting material for the synthesis of 1,3,4-thiadiazole-containing compounds. The carboxylic acid intermediate, formed by reacting benzo[d]oxazole-2-thiol with bromoacetic acid, can be activated and then reacted with an aminothiadiazole to form a new amide linkage, effectively combining the two heterocyclic systems.
Furthermore, the general reactivity of related aminothiol (B82208) precursors is well-established in the synthesis of advanced heterocyclic systems. For example, derivatives of a novel heterocyclic system, 8,9,10,11-tetrahydro-7-thia-1,4,6,8-tetraazabenzo[de]anthracene, have been obtained from precursors containing amino and thiol functionalities. This suggests that this compound could similarly be used as a key building block for constructing polycyclic heteroaromatic compounds.
The ability to serve as a precursor for such advanced systems stems from the strategic placement of reactive sites on the benzoxazole ring. These sites can be selectively targeted in multi-step synthetic sequences to build molecular complexity in a controlled manner.
Table 2: Synthesis of Advanced Heterocyclic Systems from Benzoxazole-2-thiol Derivatives
| Precursor | Reaction Type | Resulting Heterocyclic System | Significance |
|---|---|---|---|
| 2-(Benzo[d]oxazol-2-ylthio)acetic acid | Amide coupling | Benzo[d]oxazole-1,3,4-thiadiazole conjugates | Generation of complex molecules with potential biological activity |
| 5H-pyrido[2',3':2,3]thiopyrano[4,5-b]pyridines | Cyclization with acid chlorides | 8,9,10,11-tetrahydro-7-thia-1,4,6,8-tetraazabenzo[de]anthracene | Formation of a novel, complex heterocyclic system |
Future Research Directions and Emerging Trends
Development of Novel and Highly Efficient Green Synthetic Methodologies
The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. For the synthesis of aminobenzoxazole derivatives, research is increasingly focused on moving away from hazardous reagents and solvents. nih.gov Future methodologies are expected to prioritize green chemistry principles, including the use of recyclable catalysts, safer solvents, and energy-efficient reaction conditions. ijpbs.comjetir.org
Recent advances in the synthesis of benzoxazoles have highlighted several green approaches that could be adapted for 7-Aminobenzo[d]oxazole-2-thiol. These include:
Catalyst Innovation : The use of reusable catalysts such as ionic liquids, metal oxides, and nanocatalysts is a promising avenue. mdpi.comrsc.org For instance, a facile and efficient method for the direct oxidative amination of benzoxazoles has been developed using a recyclable heterocyclic ionic liquid as a catalyst, achieving good to excellent yields at room temperature. mdpi.com Similarly, samarium triflate has been employed as a reusable acid catalyst for benzoxazole (B165842) synthesis in an aqueous medium under mild conditions. organic-chemistry.org The application of nano-solid acid catalysts, such as nano-sulfated zirconia and nano-γ-alumina, also represents an efficient and eco-friendly option. ijpbs.com
Alternative Energy Sources : Microwave irradiation and ultrasound have been shown to accelerate reactions and improve yields in the synthesis of benzoxazole derivatives, often in the absence of traditional solvents. ijpbs.com
Green Solvents : The replacement of volatile and toxic organic solvents with greener alternatives like water or ionic liquids is a key focus. ijpbs.com The unique properties of ionic liquids, such as high thermal stability and negligible vapor pressure, make them attractive green reaction media. mdpi.com
| Catalyst/Method | Solvent | Key Advantages |
| Heterocyclic ionic liquid | Acetonitrile | Reusable catalyst, mild room temperature conditions, high yields. mdpi.com |
| Samarium triflate | Aqueous medium | Reusable catalyst, mild reaction conditions. organic-chemistry.org |
| Al3+-exchanged K10 clay | - | Green catalyst. ijpbs.com |
| Nano ceria (CeO2) | - | Efficient heterogeneous catalyst. ijpbs.com |
| Ultrasound | - | Environmentally friendly, can be solvent-free. ijpbs.com |
| Electrochemical synthesis | - | Avoids chemical oxidants, generates H2 as a byproduct. ijpbs.comorganic-chemistry.org |
Exploration of Underutilized Reaction Pathways for Aminobenzo[d]oxazole Formation
While traditional methods for benzoxazole synthesis are well-established, there is a growing interest in exploring less conventional reaction pathways to access novel derivatives and improve synthetic efficiency. For this compound, this could involve intramolecular reactions that offer greater atom economy and stereocontrol.
One such underutilized pathway is the Smiles rearrangement , an intramolecular nucleophilic aromatic substitution reaction. This approach has been successfully used for the synthesis of N-aryl-2-aminobenzoxazoles from benzoxazole-2-thiol and 2-chloro-N-arylacetamides. nih.govresearchgate.net This pathway could be adapted to synthesize derivatives of this compound, potentially offering a more streamlined and efficient route.
Another area of exploration is the use of N-heterocyclic carbene (NHC)-catalyzed intramolecular cyclization . This method has been applied to generate 2-arylbenzoxazoles from aldimines under mild conditions and could be investigated for the synthesis of aminobenzoxazole derivatives. organic-chemistry.org Furthermore, palladium-catalyzed reactions between o-aminophenols and isocyanides present another viable, albeit less common, route to 2-aminobenzoxazoles. ijpbs.com
Application of Advanced In-Situ Characterization Techniques in Reaction Monitoring
A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic processes. Advanced in-situ characterization techniques allow for real-time monitoring of chemical reactions, providing valuable insights that can lead to improved yields, reduced reaction times, and enhanced safety. mt.com
For the synthesis of this compound, techniques such as in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy can be employed to track the concentration of reactants, intermediates, and products throughout the reaction. mt.comyoutube.com This allows for the precise determination of reaction endpoints and the identification of any transient or unstable intermediates. spectroscopyonline.com
Direct analysis in real time mass spectrometry (DART-MS) is another powerful tool for monitoring heterogeneous organic reactions. This technique can provide direct and quantitative data, overcoming challenges associated with conventional analytical methods like light scattering and sampling reproducibility. nih.gov The application of these in-situ techniques can facilitate a more robust and scalable synthesis of this compound.
| Technique | Information Gained | Potential Impact on Synthesis |
| In-situ FTIR/Raman Spectroscopy | Real-time concentration of reactants, intermediates, and products. mt.comspectroscopyonline.com | Optimization of reaction conditions, identification of reaction endpoints, mechanistic insights. |
| Direct Analysis in Real Time Mass Spectrometry (DART-MS) | Quantitative analysis of heterogeneous reactions. nih.gov | Mechanistic studies, improved kinetic understanding. |
| X-ray Diffraction/Absorption Spectroscopy | Structural changes in catalysts under reaction conditions. researchgate.net | Catalyst development and optimization. |
Integration of Artificial Intelligence and Machine Learning for Synthesis Design and Optimization
For the synthesis of this compound, AI and ML can be utilized in several ways:
Retrosynthetic Analysis : AI-powered platforms can propose novel and efficient synthetic routes to the target molecule, potentially uncovering more sustainable and cost-effective pathways. digitellinc.comdoaj.org
Reaction Optimization : ML algorithms can be used to build predictive models that identify the optimal combination of catalysts, solvents, temperatures, and other reaction parameters to maximize yield and minimize byproducts. beilstein-journals.orgnih.gov
Discovery of New Reactions : By analyzing existing chemical literature and databases, AI can help to identify new and unexplored reactions for the synthesis of benzoxazole derivatives.
The integration of AI and ML with automated synthesis platforms has the potential to create "self-driving" laboratories, where the entire process of synthesis design, execution, and optimization is automated. nih.gov
Deepening Mechanistic Understanding through Advanced Computational Chemistry
Computational chemistry provides a powerful lens through which to investigate the intricate details of reaction mechanisms. researchgate.net Techniques such as Density Functional Theory (DFT) can be used to model the electronic structure and energetics of molecules, providing insights into reaction pathways, transition states, and the role of catalysts. worldscientific.com
For the synthesis of this compound, computational studies can be employed to:
Elucidate Reaction Mechanisms : DFT calculations can help to map out the energy profile of a reaction, identifying the most favorable pathway and the structures of key intermediates and transition states. acs.orgdiva-portal.org
Rationalize Catalyst Activity : By modeling the interaction between a catalyst and the reactants, computational chemistry can provide a deeper understanding of how the catalyst facilitates the reaction, guiding the design of more efficient catalysts.
Predict Molecular Properties : Computational methods can be used to predict the spectroscopic and electronic properties of this compound and its derivatives, aiding in their characterization and the design of new materials with specific functionalities. acs.org
Expansion of Supramolecular Engineering Applications for Material Design
The benzoxazole scaffold is a valuable building block in supramolecular chemistry and materials science due to its rigid, planar structure and its ability to participate in non-covalent interactions such as hydrogen bonding and π-π stacking. These interactions can be harnessed to construct well-defined supramolecular architectures with unique properties.
Future research in this area could focus on utilizing this compound as a key component in the design of:
Fluorescent Sensors : The inherent fluorescence of many benzoxazole derivatives can be modulated by the binding of specific analytes, making them promising candidates for the development of chemical sensors. jocpr.com
Organic Light-Emitting Diodes (OLEDs) : The electronic properties of benzoxazoles make them suitable for use as emitter or host materials in OLEDs.
Self-Assembled Materials : The directional nature of the functional groups on this compound can be exploited to direct the self-assembly of molecules into complex, ordered structures such as liquid crystals, gels, and porous frameworks.
By leveraging the principles of supramolecular engineering, researchers can unlock the full potential of this compound in the creation of advanced functional materials.
Q & A
Q. What are the common synthesis routes for 7-Aminobenzo[D]oxazole-2-thiol?
- Methodological Answer : The compound can be synthesized via two primary pathways:
- Multi-step synthesis : Starting from 2-aminophenol, intermediate formation of benzo[d]oxazole-2-thiol is achieved using phenylisothiocyanate, followed by functionalization. This method historically yielded 20–29% but was improved to 74% by optimizing reaction steps and conditions .
- Single-step synthesis : Using 2-aminophenol derivatives with thiourea or potassium hydroxide in ethanol/water under reflux (90°C). Ethanol as a solvent enhances purity (up to 85%), while aqueous conditions simplify isolation .
- Key reagents : Thiourea, phenylisothiocyanate, and potassium hydroxide. Post-synthesis purification involves recrystallization (ethanol) or column chromatography .
Q. What characterization techniques are essential for confirming the structure of this compound?
- Methodological Answer :
- Spectroscopic Analysis :
- IR Spectroscopy : Detect NH (3454 cm⁻¹) and C=O (1637 cm⁻¹) stretches to confirm functional groups .
- ¹H-NMR : Peaks at δ 8.4 ppm (NH) and aromatic protons (δ 6.5–7.5 ppm) validate the benzoxazole-thiol backbone .
- Chromatography : Thin-layer chromatography (TLC) with ethyl acetate:methanol:water (10:1:1) monitors reaction progress .
- Melting Point : Determines purity and consistency with literature values .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact. Use fume hoods or local exhaust ventilation .
- Spill Management : Collect spilled material with inert absorbents (e.g., sand) and avoid aqueous runoff. Clean contaminated surfaces with ethanol .
- Storage : Keep in airtight containers under inert atmospheres (e.g., nitrogen) to prevent oxidation .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer :
- Solvent Optimization : Ethanol increases reaction efficiency (85% purity) compared to water, which may reduce side products .
- Catalyst Screening : Potassium hydroxide accelerates cyclization, while thiourea enhances sulfur incorporation .
- Temperature Control : Reflux at 90°C ensures complete reaction without thermal degradation .
- Workflow Comparison : A one-step method (74% yield) outperforms traditional multi-step approaches (20–29%) by minimizing intermediate isolation .
Q. What analytical strategies resolve contradictions in spectral data interpretation for this compound derivatives?
- Methodological Answer :
- Cross-Validation : Combine IR, NMR, and mass spectrometry to confirm tautomeric forms (e.g., thione vs. thiol) that alter spectral peaks .
- Solvent Effects : Use deuterated solvents (e.g., CDCl₃) to eliminate solvent-shifted artifacts in NMR .
- Comparative Literature Review : Align observed data with published spectra of structurally analogous compounds (e.g., 5-chloro derivatives) .
Q. How do structural modifications at specific positions of this compound influence its pharmacological activity?
- Methodological Answer :
- Substitution Patterns :
- Position 5/6 : Chloro or fluoro substituents enhance antimicrobial and anti-inflammatory activities by increasing lipophilicity and target binding .
- Schiff Base Formation : Introducing arylidenylamino groups at position 2 improves analgesic activity (e.g., compound 5a-g showed 30–45% pain reduction in rodent models) .
- Biological Assays :
- In Vivo Testing : Tailor assays (e.g., carrageenan-induced inflammation) to evaluate substituent effects on activity .
- Structure-Activity Relationships (SAR) : Correlate electronic (Hammett constants) and steric parameters with bioactivity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
